Home > Products > Building Blocks P16120 > 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one
3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one - 28544-83-4

3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one

Catalog Number: EVT-348216
CAS Number: 28544-83-4
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, “N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide-[carboxy-14 C]” was prepared as part of a five-step sequence from pyrrol-2-carbonitrile-[cyano-14 C] as a key synthetic intermediate which has been synthesized from 2-bromopyrrole and zinc [14 C]-cyanide in the presence of tetrakis (triphenylphosphine)palladium .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one” are not explicitly provided in the search results .

7-Chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (Bz-423)

Compound Description: Bz-423 is a benzodiazepine derivative exhibiting cytotoxic and cytostatic activity against various cell types in vitro and in vivo. Research highlights its potential as an antipsoriatic agent due to its ability to suppress epidermal hyperplasia in human skin. Notably, Bz-423 demonstrates antiproliferative effects on human epidermal keratinocytes and a distinct mechanism of action compared to clinically available benzodiazepines used as anxiolytics or hypnotics. [, ]

Relevance: Bz-423 shares the core benzodiazepine structure with 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one but possesses additional substitutions at various positions. This includes a chlorine atom at the 7-position, a 4-hydroxyphenyl group at the 5-position, a methyl group at the 1-position, and a naphthalen-2-ylmethyl group at the 3-position. These substitutions contribute to its distinct biological activity and potential therapeutic applications. [, ]

1,3-Dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones

Compound Description: This series of compounds represents a structural modification where the chlorophenyl ring of 7-chloro-1,4-benzodiazepin-2-ones is replaced with a pyridyl ring. These compounds were synthesized and evaluated for anticonvulsant activity in the context of exploring alternatives to traditional benzodiazepine-based drugs. []

1,3-Dihydro-1-methyl-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-one

Relevance: This pyridodiazepinone is structurally similar to 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one, with the key difference being the replacement of the benzene ring with a pyridine ring. The research on this compound emphasizes the ongoing interest in modifying the core structure of benzodiazepines to potentially discover new drug candidates with enhanced therapeutic profiles. []

5-Phenyl-1,3,8,9-tetrahydro-2H-pyrido[3,4-e]-1,4-diazepin-2-ones

Compound Description: These compounds are a series of tetrahydropyridodiazepinones synthesized and investigated for their potential anticonvulsant activity. Their development stems from exploring structural variations of benzodiazepines to understand their pharmacological properties better. []

Relevance: This series shares the diazepinone core with 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one but introduces a partially saturated pyridine ring fused to the seven-membered diazepine ring. This structural modification aims to alter the pharmacological profile and potentially enhance the anticonvulsant activity compared to the parent benzodiazepine structure. []

1,3-Dihydro-1-methyl-5-(2-chlorophenyl)-2H-pyrimido[5,4-e][1,4]diazepin-2-one

Compound Description: This compound belongs to the pyrimidodiazepinone class, designed as potential anticonvulsants. The research aimed to understand the impact of replacing the chlorophenyl moiety of 7-chloro-5-aryl-benzo[1,4]diazepin-2-one with a pyrimido ring on anticonvulsant activity. []

Relevance: This pyrimidodiazepinone is structurally analogous to 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one, where the benzene ring is substituted with a pyrimidine ring. This modification highlights a strategy in medicinal chemistry to explore bioisosteric replacements, aiming to maintain or enhance the desired biological activity while potentially improving the compound's pharmacological properties. []

Naphtho[2,1-b]furo[3,2-e]-1,4-diazepin-2-ones

Compound Description: This series of compounds represents a fusion of benzofuran and diazepine ring systems, synthesized and evaluated for their pharmacological potential, particularly as antimicrobial, anthelmintic, and analgesic agents. []

(S)-1-(2-Fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)-urea (RSV-604)

Compound Description: RSV-604 is a potent anti-RSV (respiratory syncytial virus) agent. The compound was identified as a clinical candidate based on its promising in vitro activity, favorable pharmacokinetic profile, and a lead optimization program focusing on 1,4-benzodiazepine derivatives. []

Relevance: RSV-604 shares the core structure of 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one, demonstrating the versatility of this scaffold for developing antiviral agents. The presence of the (S)-enantiomer and specific substituents like the 2-fluorophenyl and urea groups contribute to its anti-RSV activity. []

Relevance: PAV-0056 is a derivative of 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one, featuring nitro and propoxy substitutions on the benzodiazepine core and a methyl acetate group at the 1-position. This compound highlights the potential of modifying the benzodiazepine scaffold to explore new pharmacological applications, such as analgesic activity. []

3-Hydroxy-2,3-dihydroisoquinoline-1,4-diones

Compound Description: This class of compounds represents a novel chemical scaffold synthesized via a PhI(OCOCF3)2-mediated cyclization of o-(1-alkynyl)benzamides. The reaction involves intramolecular cyclization followed by an oxidative hydroxylation. []

Relevance: While not strictly benzodiazepines, these compounds share a structural similarity with 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one in their seven-membered heterocyclic ring containing nitrogen and a carbonyl group. The synthesis and exploration of such analogous structures demonstrate the ongoing interest in discovering new bioactive compounds with potentially valuable pharmacological properties. []

Overview

3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one is a heterocyclic compound belonging to the benzodiazepine family, characterized by its fused aromatic and diazepine rings. This compound is significant in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neuropharmacology and drug discovery. The structural framework of 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one allows for various chemical modifications, which can enhance its biological activity.

Source

This compound can be synthesized through various organic reactions involving precursors such as benzoic acids and amines. Research has indicated that it can be derived from benzo[b][1,4]diazepine derivatives through specific synthetic pathways that facilitate the introduction of functional groups essential for biological activity .

Classification

3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one is classified as a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative, anxiolytic, and anticonvulsant properties. The specific structure of 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one contributes to its unique pharmacological profile.

Synthesis Analysis

Methods

The synthesis of 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one typically involves multi-step organic reactions. A common approach is the Petasis reaction, which combines amines with carbonyl compounds in the presence of catalysts to form the desired diazepine structure. Other methods include:

  • Condensation Reactions: Involving benzene-1,2-diamines and appropriate aldehydes or ketones under controlled conditions.
  • Cyclization Reactions: These reactions facilitate the formation of the diazepine ring through intramolecular interactions.

Technical Details

The synthesis may require specific conditions such as temperature control and the use of solvents like xylene or ethanol. For example, a typical reaction might involve heating a mixture of a benzene-1,2-diamine and an aldehyde at elevated temperatures (around 120 °C) to promote cyclization and formation of the diazepine ring .

Molecular Structure Analysis

Data

The molecular formula is C11H10N2OC_{11}H_{10}N_2O with a molecular weight of approximately 198.21 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its structural integrity and purity .

Chemical Reactions Analysis

Reactions

3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one can undergo various chemical reactions including:

  • Nucleophilic Substitution: The nitrogen atoms in the diazepine ring can participate in nucleophilic attacks leading to further functionalization.
  • Cycloaddition Reactions: These reactions allow for the introduction of additional cyclic structures or functional groups.

Technical Details

For instance, cyclopropanation reactions have been explored using 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one as a substrate to yield new derivatives with enhanced biological properties .

Mechanism of Action

Process

The mechanism of action for compounds like 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one typically involves interaction with neurotransmitter systems in the brain. Benzodiazepines are known to modulate GABA (gamma-Aminobutyric acid) receptors, enhancing inhibitory neurotransmission.

Data

Research indicates that these compounds may exhibit anxiolytic effects by increasing GABAergic activity in neuronal circuits. This modulation leads to decreased neuronal excitability and contributes to their sedative effects .

Physical and Chemical Properties Analysis

Physical Properties

3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one typically appears as a white to off-white crystalline solid. Its melting point ranges around 150–155 °C.

Chemical Properties

The compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water. It exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Applications

Scientific Uses

3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one has potential applications in:

  • Pharmaceutical Development: As a precursor for synthesizing new anxiolytic or sedative drugs.
  • Chemical Research: In studies focusing on the development of novel compounds targeting GABA receptors.

Research continues into its derivatives for possible use in treating anxiety disorders and other neurological conditions .

Introduction to Benzodiazepine Derivatives in Medicinal Chemistry

Benzodiazepines represent a cornerstone of heterocyclic chemistry and CNS drug development, characterized by their fusion of benzene and diazepine rings. The core structure serves as a versatile scaffold for designing bioactive molecules with tailored pharmacokinetic and pharmacodynamic properties. Among these derivatives, 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one (CAS 28544-83-4) occupies a distinct niche due to its partially saturated diazepine ring, which fundamentally alters its molecular interactions compared to classical benzodiazepines like diazepam. This compound exemplifies strategic molecular modifications to overcome limitations of earlier therapeutics while expanding applications into emerging fields like oncology.

Table 1: Core Chemical Identifiers of 3,4-Dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one

PropertyValue
CAS Registry Number28544-83-4
IUPAC Name3,4-Dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one
Molecular FormulaC₉H₁₀N₂O
Molecular Weight162.19 g/mol
SMILES NotationO=C1C2=CC=CC=C2NCCN1
Alternative Nomenclature1,2,3,4-Tetrahydrobenzo[e][1,4]diazepin-5-one

Historical Context of Benzodiazepine-Based Drug Discovery

The benzodiazepine class emerged from a paradigm shift in psychopharmacology during the mid-20th century. Prior to their discovery, barbiturates dominated anxiolytic and hypnotic therapies but carried significant risks of respiratory depression and fatal overdose [7]. In 1955, Hoffmann-La Roche chemist Leo Sternbach serendipitously synthesized chlordiazepoxide (Librium) while investigating quinazoline derivatives, marking the first clinically viable benzodiazepine [4] [9]. This breakthrough addressed the urgent need for safer CNS depressants; unlike barbiturates, benzodiazepines demonstrated a higher therapeutic index and minimal respiratory depression at effective doses [8].

The introduction of diazepam (Valium) in 1963 accelerated benzodiazepine adoption, with global prescriptions peaking by 1977 [8]. However, recognition of dependence risks with chronic use spurred research into structurally modified analogues. The partially reduced diazepine core of 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one emerged during this era, designed to attenuate GABAergic activity while retaining molecular versatility for novel applications [3] [8]. This innovation reflected medicinal chemistry's broader transition from phenotypic screening toward rational structure-based design, positioning benzodiazepine scaffolds as templates for targeted therapeutics beyond neuroscience.

Structural Significance in Heterocyclic Chemistry

The compound 3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one (C₉H₁₀N₂O) features a seven-membered diazepine ring with saturation at the 3,4-positions, distinguishing it from aromatic benzodiazepines like diazepam. This reduction modifies electron distribution and conformational flexibility, as evidenced by:

  • Reduced planarity: Saturation introduces a puckered conformation, altering π-π stacking potential with biological targets.
  • Hydrogen bonding capacity: The lactam carbonyl (C=O) and secondary amine (NH) groups provide dual H-bond donor/acceptor sites [5].
  • Lipophilicity profile: Experimental LogP values of 0.9 ± 0.2 indicate moderate membrane permeability, balancing CNS accessibility and peripheral targeting [1] [5].

Computational analyses reveal key physicochemical determinants of its bioactivity:

  • Topological Polar Surface Area (TPSA): 41.13 Ų, suggesting favorable intestinal absorption.
  • Stereoelectronic parameters: The protonatable nitrogen (pKa ~3.5) facilitates salt formation for synthetic manipulation [5].

Table 2: Computed Physicochemical Properties of 3,4-Dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one

ParameterValueMethodologyBiological Implication
LogP (consensus)0.9XLOGP3/MLOGPBalanced lipophilicity
TPSA41.13 ŲErtl et al. 2000Moderate cell permeability
H-bond donors2PubChem descriptorsTarget engagement capability
H-bond acceptors2PubChem descriptorsSolubility and binding affinity
Rotatable bonds0PubChem descriptorsConformational rigidity

Synthetic accessibility enables diverse N1 and C2 modifications:

  • N1 alkylation modulates receptor affinity profiles.
  • C2 carbonyl bioisosteres (e.g., thiocarbonyl, imines) fine-tune metabolic stability.
  • Benzene ring substitutions (e.g., halogens, methyl groups) control electronic effects and target selectivity [1] [6]. These attributes establish the scaffold as a versatile platform for structure-activity relationship (SAR) studies across therapeutic areas.

Role in Modern Pharmacology: Bridging Neuropharmacology and Oncology

While classical benzodiazepines exert effects via GABA_A receptor potentiation, the 3,4-dihydro variant exhibits attenuated GABAergic activity due to conformational constraints impeding receptor binding [3] [8]. Paradoxically, this "limitation" enabled repurposing for non-neurological targets:

  • Oncological applications: Derivatives like BI-3802 leverage the scaffold as a protein degrader recruiter in cancer therapy. The compound facilitates ubiquitin-proteasome degradation of oncoproteins by forming ternary complexes with E3 ligases, exemplified by its role in B-cell lymphoma trials [5].
  • Metabolic stability: The reduced ring system decreases susceptibility to CYP3A4-mediated oxidation, extending half-life compared to diazepam (20-30 hrs vs. 40-100 hrs) [3].
  • Multi-target engagement: Structural plasticity allows rational design of hybrids targeting:
  • Kinase inhibition (e.g., Bcr-Abl) via appended pyrimidine motifs.
  • HDAC modulation through hydroxamate-functionalized side chains.

Emerging research explores cancer cell-selective effects linked to mitochondrial voltage-dependent anion channel (VDAC) interactions, inducing apoptosis without CNS side effects [5] [8]. This exemplifies scaffold repurposing from anxiolytics to targeted cancer therapeutics, addressing pharmacological challenges like tumor microenvironment penetration and resistance mechanisms.

Table 3: Key Derivatives and Their Therapeutic Applications

Derivative StructureBiological TargetTherapeutic Area
N1-Methylated analogueKinase inhibitionChronic myeloid leukemia
BI-3802 (Open Innovation Compound)SIAH1 E3 ubiquitin ligaseB-cell lymphoma
C2-Thioimidazole hybridHDAC6Metastatic breast cancer

Properties

CAS Number

28544-83-4

Product Name

3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one

IUPAC Name

1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

InChI

InChI=1S/C9H10N2O/c12-9-7-3-1-2-4-8(7)10-5-6-11-9/h1-4,10H,5-6H2,(H,11,12)

InChI Key

WCNVOWWRJIZZKA-UHFFFAOYSA-N

SMILES

C1CNC(=O)C2=CC=CC=C2N1

Synonyms

1,2,3,4-tetrahydrobenzo(e)(1,4)diazepin-5-one
TH-BDAO

Canonical SMILES

C1CNC(=O)C2=CC=CC=C2N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.